molecular formula C11H12F3NO3 B12950382 (S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid

(S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid

Cat. No.: B12950382
M. Wt: 263.21 g/mol
InChI Key: YCHQBHGFEJYTRV-QMMMGPOBSA-N
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Description

(S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethoxy group, which is known for its unique properties such as increased stability and lipophilicity. The presence of the trifluoromethoxy group makes this compound particularly valuable in pharmaceutical and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: (S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid stands out due to the presence of the trifluoromethoxy group, which provides unique stability and lipophilicity. This makes it particularly valuable in applications where these properties are desired, such as in the development of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-[2-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m0/s1

InChI Key

YCHQBHGFEJYTRV-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)OC(F)(F)F

Origin of Product

United States

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